molecular formula C8H4BrN3 B591997 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile CAS No. 1190309-69-3

3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile

Cat. No.: B591997
CAS No.: 1190309-69-3
M. Wt: 222.045
InChI Key: ZEGVAWKWFXUSRV-UHFFFAOYSA-N
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Description

3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile is a chemical compound with the molecular formula C7H5BrN2. It has a molecular weight of 197.03 g/mol . The compound is part of the pyrrolo[2,3-b]pyridine class of compounds, which have been found to have potential applications in various fields, including as inhibitors of the fibroblast growth factor receptor (FGFR) and the human neutrophil elastase (HNE) .


Molecular Structure Analysis

The molecular structure of this compound consists of a fused six-membered pyridine and five-membered pyrrole rings, forming an essentially planar aza-indole skeleton . The InChI code for the compound is 1S/C8H4BrN3/c9-7-4-12-8-6 (7)1-5 (2-10)3-11-8/h1,3-4H, (H,11,12) .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 197.03 g/mol. It has a topological polar surface area of 28.7 Ų and a complexity of 129. The compound has one hydrogen bond donor count and one hydrogen bond acceptor count .

Scientific Research Applications

  • Antibacterial Activity : Derivatives of cyanopyridine, synthesized from related compounds, demonstrated significant antimicrobial activity against a range of aerobic and anaerobic bacteria (Bogdanowicz et al., 2013).

  • Synthesis of Heterocycles : The compound has been used in the synthesis of hard-to-reach heterocycles, specifically 2,3-disubstituted 5-bromo-1H-pyrrolo[2,3-b]pyridines, highlighting its utility in creating complex molecular structures (Alekseyev et al., 2015).

  • Development of Cinnoline Derivatives : In the context of cinnolines, reactions involving similar compounds have led to the production of various cinnoline derivatives, used in diverse chemical applications (Ames & Byrne, 1976).

  • Microbiological Activity : The synthesis of 2-mercapto-4-(pyrrolidin-1-yl)pyridine derivatives from compounds like 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile has been explored, with some derivatives showing significant bacteriostatic and antituberculosis activity (Miszke et al., 2008).

  • Tacrine Analogues Synthesis : The compound has been utilized in the synthesis of tacrine analogues, highlighting its potential in medicinal chemistry (Salaheldin et al., 2010).

  • Synthesis of Pyrrolo[1,2-a]quinoline Derivatives : It's involved in the synthesis of novel pyrrolo[1,2-a]quinoline derivatives, indicating its versatility in organic synthesis (Dawood et al., 2009).

  • Synthesis of Nucleosides : The compound has been used in the synthesis of fluorinated pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d]pyrimidine nucleosides, showing its application in nucleoside chemistry (Iaroshenko et al., 2009).

  • Synthesis of Biologically Active Scaffolds : Research has been conducted on synthesizing new biologically active pyrrolo[2,3-b]pyridine scaffolds, further demonstrating its significance in pharmaceutical research (Sroor, 2019).

Mechanism of Action

Target of Action

The primary target of 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . They play a crucial role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .

Mode of Action

Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .

Biochemical Pathways

The compound affects the FGFR signaling pathway, which is crucial in various biological processes. When the compound binds to the FGFR, it triggers a cascade of biochemical reactions, leading to the activation of several downstream pathways, including the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . These pathways play a significant role in regulating cell proliferation, migration, and angiogenesis .

Pharmacokinetics

The compound’s low molecular weight suggests it may have favorable adme (absorption, distribution, metabolism, and excretion) properties

Result of Action

In vitro studies have shown that the compound can inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells . These results suggest that the compound could have potential therapeutic applications in cancer treatment .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by storage conditions . It is recommended to store the compound at room temperature, preferably in a cool and dark place . Furthermore, the compound is air-sensitive, suggesting that it should be stored under inert gas .

Biochemical Analysis

Biochemical Properties

3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes and proteins. It has been shown to interact with fibroblast growth factor receptors (FGFRs), which are critical in cell signaling pathways involved in cell proliferation, differentiation, and survival . The compound binds to the active site of FGFRs, inhibiting their kinase activity and thereby modulating downstream signaling pathways. This interaction is crucial for its potential therapeutic applications in cancer treatment, where FGFR signaling is often dysregulated.

Cellular Effects

The effects of this compound on various cell types and cellular processes have been extensively studied. In cancer cells, this compound has been observed to inhibit cell proliferation and induce apoptosis . It affects cell signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways, which are essential for cell growth and survival. Additionally, this compound influences gene expression by modulating the activity of transcription factors involved in these pathways . Its impact on cellular metabolism includes alterations in metabolic flux and changes in the levels of key metabolites.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the ATP-binding pocket of FGFRs, leading to the inhibition of their kinase activity . This inhibition prevents the phosphorylation of downstream signaling molecules, thereby blocking the activation of signaling cascades that promote cell proliferation and survival. Additionally, this compound may influence gene expression by affecting the activity of transcription factors and other regulatory proteins involved in these pathways .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings have been investigated to understand its temporal effects. The compound is relatively stable under standard storage conditions, but it may degrade over time when exposed to light and air . Long-term studies have shown that its inhibitory effects on FGFRs and other cellular functions can persist for extended periods, making it a valuable tool for in vitro and in vivo studies . The degradation products of this compound may have different biological activities, which should be considered in experimental designs.

Dosage Effects in Animal Models

Studies on the dosage effects of this compound in animal models have revealed important insights into its therapeutic potential and toxicity. At lower doses, the compound effectively inhibits FGFR activity and reduces tumor growth in cancer models . Higher doses may lead to toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage regimens to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites may have different biological activities and contribute to the overall effects of the compound. Additionally, this compound can influence metabolic flux by altering the activity of key enzymes involved in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to various subcellular compartments, including the cytoplasm and nucleus . The distribution of this compound within tissues is influenced by factors such as tissue perfusion and the presence of binding proteins .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with FGFRs and other target proteins . Post-translational modifications, such as phosphorylation and ubiquitination, may influence its localization and stability . Additionally, targeting signals within the compound’s structure may direct it to specific cellular compartments, enhancing its efficacy in modulating cellular functions .

Properties

IUPAC Name

3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrN3/c9-7-4-12-8-6(7)1-5(2-10)3-11-8/h1,3-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEGVAWKWFXUSRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1C(=CN2)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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